molecular formula C41H47N8O8P B12364460 mAC2-IN-1

mAC2-IN-1

Cat. No.: B12364460
M. Wt: 810.8 g/mol
InChI Key: LHRJSELQNIMKFQ-QUAYPLFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has an IC50 value of 4.45 μM and exhibits low activity on mAC1 and mAC5 . This compound is primarily used in scientific research to study the inhibition of adenylate cyclases, which are enzymes involved in the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

Preparation Methods

The synthesis of mAC2-IN-1 involves several steps, including the use of 7-deazapurine analogues of adefovir . The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

mAC2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

mAC2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the inhibition of adenylate cyclases and the resulting effects on cAMP levels.

    Biology: The compound is used to investigate the role of adenylate cyclases in various biological processes, including signal transduction and cellular communication.

    Medicine: Research on this compound contributes to the development of potential therapeutic agents targeting adenylate cyclases for the treatment of diseases such as heart failure and certain types of cancer.

    Industry: The compound is used in the development of new drugs and in the study of enzyme inhibition mechanisms.

Mechanism of Action

mAC2-IN-1 exerts its effects by selectively inhibiting human adenylate cyclases, particularly mAC2. The inhibition of these enzymes leads to a decrease in the conversion of ATP to cAMP, which in turn affects various cellular processes regulated by cAMP levels . The molecular targets and pathways involved include the cAMP-dependent signaling pathways, which play a crucial role in regulating cellular functions such as metabolism, gene expression, and cell growth.

Comparison with Similar Compounds

mAC2-IN-1 is unique in its selectivity for mAC2 over other adenylate cyclases such as mAC1 and mAC5 . Similar compounds include other adenylate cyclase inhibitors, but this compound stands out due to its high potency and selectivity. Some similar compounds are:

    mAC1-IN-1: An inhibitor with higher activity on mAC1.

    mAC5-IN-1: An inhibitor with higher activity on mAC5.

    Adefovir: A related compound used as a starting material in the synthesis of this compound.

These compounds share structural similarities but differ in their selectivity and potency towards different adenylate cyclases.

Properties

Molecular Formula

C41H47N8O8P

Molecular Weight

810.8 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2R)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate

InChI

InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34+,58?

InChI Key

LHRJSELQNIMKFQ-QUAYPLFLSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C

Origin of Product

United States

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